molecular formula C9H10N4 B015037 4-Methyl-1-hydrazinophthalazine CAS No. 29902-28-1

4-Methyl-1-hydrazinophthalazine

Cat. No.: B015037
CAS No.: 29902-28-1
M. Wt: 174.2 g/mol
InChI Key: XAJLIPKOOUAUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-hydrazinophthalazine (CID 3047908) is a heterocyclic compound with the molecular formula C₉H₁₀N₄ and the IUPAC name (4-methylphthalazin-1-yl)hydrazine. Its structure features a phthalazine core (a fused benzene-pyridazine ring) substituted with a hydrazine (-NH-NH₂) group at position 1 and a methyl (-CH₃) group at position 4 . Key identifiers include:

  • SMILES: CC1=NN=C(C2=CC=CC=C12)NN
  • InChIKey: XAJLIPKOOUAUFK-UHFFFAOYSA-N

Properties

IUPAC Name

(4-methylphthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJLIPKOOUAUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method adapts protocols from phenylhydrazine synthesis, as demonstrated in Patent CN107814748A. While originally designed for 4-methylphenylhydrazine hydrochloride, the methodology is transferable to phthalazine systems with modifications:

  • Diazotization :

    • 4-Methylphthalazin-1-amine reacts with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at 0–5°C.

    • Critical parameters:

      • Molar ratio of amine:NaNO₂ = 1:1.1–1.3

      • Reaction time: 1–2 hours.

  • Reduction :

    • The diazonium salt undergoes reduction with zinc powder in acidic medium (HCl/H₂O).

    • Temperature control at 15–20°C prevents over-reduction.

Table 2: Optimization of Diazotization-Reduction Parameters

ParameterOptimal RangeEffect on Yield
Temperature0–5°C (diazotization), 15–20°C (reduction)Prevents side reactions
HCl Concentration35–37%Ensures protonation
Zn:Pthalazine molar ratio2:1Completes reduction

Hydrazine Substitution on Halogenated Phthalazines

Nucleophilic Aromatic Substitution

A second route involves displacing halogen atoms in 1-chloro-4-methylphthalazine with hydrazine:

  • Substitution Reaction :

    • React 1-chloro-4-methylphthalazine with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol at reflux (78°C).

    • Reaction time: 12–24 hours.

  • Acidification :

    • The product is precipitated as the hydrochloride salt by adding concentrated HCl.

Equation 1 :
1-Chloro-4-methylphthalazine+N2H4This compound+HCl\text{1-Chloro-4-methylphthalazine} + \text{N}_2\text{H}_4 \rightarrow \text{this compound} + \text{HCl}

Challenges and Mitigations

  • Low reactivity of chloroarenes : Enhanced by using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis.

  • Byproduct formation : Controlled via stoichiometric excess of hydrazine (3–5 equiv).

Purification and Characterization

Isolation Techniques

  • pH-controlled crystallization : Adjust to pH 10 with NaOH to precipitate the free base, followed by HCl acidification for the hydrochloride salt.

  • Recrystallization solvents : Ethanol-water (3:1 v/v) yields crystals with >95% purity.

Analytical Data

  • ¹H NMR (D₂O, δ ppm): 2.45 (s, 3H, CH₃), 7.60–8.10 (m, 4H, aromatic), 8.90 (s, 1H, NH).

  • HPLC purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

Cost Analysis

Table 3: Cost Drivers in Large-Scale Production

ComponentCost Contribution (%)Optimization Strategy
Hydrazine hydrate40Recycling unreacted hydrazine
Zinc powder25Replace with catalytic H₂
Solvents20Implement distillation recovery

Chemical Reactions Analysis

Types of Reactions

(4-Methylphthalazin-1-yl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phthalazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its potential applications in several scientific domains:

1. Medicinal Chemistry

  • Antihypertensive Agents : 4-Methyl-1-hydrazinophthalazine functions as a smooth muscle relaxant, primarily targeting vascular smooth muscle. It acts similarly to other vasodilators by inhibiting cyclic adenosine monophosphate phosphodiesterase, which leads to reduced blood pressure and improved hemodynamics in hypertensive patients .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit notable antitumor properties, making it a candidate for further investigation in cancer therapies.
  • Biochemical Pathways : The compound influences various biochemical pathways, including calcium transport in vascular smooth muscle, which is critical for its pharmacological effects.

2. Organic Synthesis

  • Building Blocks for Heterocyclic Compounds : It serves as an essential building block in the synthesis of more complex heterocyclic compounds due to the presence of the hydrazine linkage.
  • Reactivity in Chemical Reactions : this compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are fundamental for generating derivatives with tailored biological activities.

3. Agricultural Applications

  • Insecticidal and Nematicidal Activities : Some derivatives of this compound have been evaluated for their potential use in agriculture, particularly for controlling pests and nematodes.

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive effects of this compound in animal models. The results demonstrated significant vasodilation and reduced peripheral vascular resistance when administered at varying doses. The compound's efficacy was comparable to established antihypertensive medications like hydralazine, highlighting its potential as a therapeutic agent in managing hypertension .

Case Study 2: Antitumor Activity

Research on the antitumor activity of derivatives of this compound revealed promising results against specific cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways. These findings suggest that further development could lead to novel anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of (4-Methylphthalazin-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial properties . In medicinal applications, it may act on vascular smooth muscle cells to induce vasodilation, similar to other hydrazine derivatives .

Comparison with Similar Compounds

Data Table: Key Attributes of Selected Compounds

Compound Name Molecular Formula Core Structure Substituents Notable Properties
This compound C₉H₁₀N₄ Phthalazine 1-NH-NH₂, 4-CH₃ Potential vasodilator analog
Hydralazine C₈H₈N₄ Phthalazine 1-NH-NH₂ Clinically used antihypertensive
4-Chloro-N-methylphthalazin-1-amine C₉H₈ClN₃ Phthalazine 1-NH-CH₃, 4-Cl Acute inhalation toxicity
N-Methyl-N-(6-chloro-7-cyano-...) C₉H₇ClN₄O₂S₂ Benzodithiazine 3-NH-NH₂, 6-Cl, 7-CN, 1,1-dioxo High thermal stability (mp 285°C)

Biological Activity

4-Methyl-1-hydrazinophthalazine is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the phthalazine family, characterized by a hydrazine functional group linked to a phthalazine moiety. Its molecular formula is C10_{10}H10_{10}N4_{4}, and it is known for its reactivity and diverse biological applications.

The primary mechanism of action for this compound involves:

  • Smooth Muscle Relaxation : The compound acts as a direct-acting smooth muscle relaxant, primarily targeting arterial beds. This effect is mediated through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which enhances vasodilation.
  • Calcium Transport Interference : It interferes with calcium transport in vascular smooth muscle, contributing to its antihypertensive effects.

Antihypertensive Activity

This compound has been extensively studied for its role in treating hypertension and congestive heart failure. It produces arteriolar vasodilation, which helps lower blood pressure.

Antitumor and Antimicrobial Activities

Research indicates potential anticancer properties, with derivatives showing activity against various cancer cell lines. Additionally, some studies suggest antimicrobial effects, although these require further investigation .

Case Studies and Clinical Trials

  • Hypertension Treatment : In clinical settings, this compound demonstrated significant improvements in hemodynamics among patients with increased peripheral vascular resistance.
  • Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit IC50_{50} values ranging from 4 to 17 μM against various cancer cell lines, indicating promising antitumor activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-HydrazinophthalazineBasic phthalazine structureKnown for antihypertensive properties
HydralazineSimilar hydrazine structureWidely used antihypertensive drug
4-Benzyl-1-hydrazinophthalazineBenzyl substitution on nitrogenExhibits enhanced biological activity
EcarazineEthoxycarbonyl group attachedPotent phosphodiesterase inhibitor

The methyl substitution at the fourth position in this compound enhances its pharmacological properties compared to its analogs.

Safety and Toxicology

While the compound exhibits beneficial biological activities, caution is warranted due to potential allergic reactions or sensitivities observed in animal models. Interaction studies suggest that it may have cross-reactivity with other hydrazines and phthalazines.

Future Directions

Research into this compound should focus on:

  • Exploring Additional Therapeutic Applications : Further studies could uncover new uses in treating conditions beyond hypertension.
  • Understanding Metabolic Pathways : Investigating the metabolic pathways could provide insights into optimizing its efficacy and safety profiles.
  • Developing Derivatives : Synthesizing new derivatives may enhance its biological activity while reducing side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-1-hydrazinophthalazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with substituted phthalazines under reflux in ethanol, followed by acidification to isolate the hydrochloride salt. Key factors include reaction time (6–8 hours), temperature (reflux at ~78°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol/water mixtures) improves purity .
  • Data Consideration : Monitor yield variations using HPLC or NMR to assess intermediates and byproducts. Adjust pH during workup to optimize salt formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of techniques:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrazine and methyl group positions.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Elemental Analysis : Verify molecular formula (e.g., C10_{10}H12_{12}N4_{4}·HCl) .
    • Validation : Cross-reference with published spectral databases (e.g., PubChem) and replicate analyses to ensure consistency .

Q. What environmental factors affect the stability of this compound during storage?

  • Methodology : Conduct accelerated stability studies under varying conditions:

  • Temperature : Store at 4°C (short-term) vs. -20°C (long-term).
  • pH : Test solubility and degradation in buffers (pH 3–9).
  • Light Sensitivity : Use amber vials to prevent photodegradation .
    • Data Analysis : Track decomposition via TLC or mass spectrometry. Hydrazine derivatives are prone to oxidation; antioxidants like BHT (0.01% w/v) may enhance stability .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Apply density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., hydrazine NH2_2 group). Compare activation energies for different leaving groups (e.g., Cl vs. Br) .
  • Validation : Correlate computational predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Systematic Review : Meta-analyze literature to identify outliers (e.g., conflicting IC50_{50} values).
  • Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols, cell lines) to minimize variability .
    • Case Study : If one study reports antitumor activity while another does not, test under identical conditions (e.g., MTT assay in HepG2 cells, 48-hour exposure) and control for metabolite interference .

Q. How can structure-activity relationship (SAR) studies optimize the hydrazine moiety for enhanced pharmacokinetics?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the phthalazine ring) and assess solubility (logP) and permeability (Caco-2 assays).
  • In Silico ADMET : Predict bioavailability using tools like SwissADME .
    • Data Application : Methyl groups improve metabolic stability but may reduce solubility; balance via PEGylation or prodrug strategies .

Methodological Notes

  • Contradiction Handling : When experimental results conflict (e.g., reaction yields), document variables (solvent purity, catalyst batch) and use design of experiments (DoE) to isolate factors .
  • Safety Protocols : Follow MedChemExpress guidelines for handling hydrazine derivatives (e.g., PPE, fume hoods) due to potential mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.